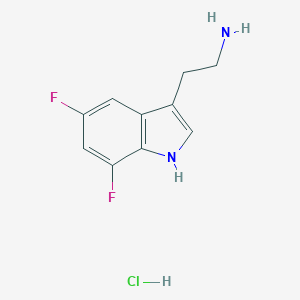

2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C10H11ClF2N2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

5,7-Difluorotryptamine HCl, also known as 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride, is a potent agonist of GPRC5A . GPRC5A is a member of the G protein-coupled receptor family, which plays a crucial role in various physiological processes and diseases, including cancer .

Mode of Action

It is known to induce gprc5a-mediated β-arrestin recruitment . β-arrestin is a protein that regulates G protein-coupled receptor signaling and can influence cell proliferation, survival, and migration .

Biochemical Pathways

This could include various signaling pathways involved in cellular processes such as cell proliferation, survival, and migration .

Result of Action

Given its role as a gprc5a agonist, it may influence cellular processes such as cell proliferation, survival, and migration .

生物活性

2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride is a compound with significant potential in various biological applications, primarily due to its structural characteristics and the presence of fluorine atoms. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C10H11ClF2N2

- Molecular Weight : Approximately 232.659 g/mol

- Structural Features : The compound contains a difluorinated indole moiety attached to an ethylamine group, which enhances its metabolic stability and bioactivity due to the electron-withdrawing properties of fluorine.

The biological activity of this compound is thought to be related to its interaction with serotonin receptors, similar to other indole derivatives. Its mechanism of action is not fully elucidated but may involve modulation of serotonin signaling pathways, which are crucial in mood regulation and other physiological processes.

Antidepressant Potential

Compounds with indole structures are often explored for their antidepressant effects. The structural similarity of this compound to tryptamine suggests it may exhibit similar pharmacological properties, potentially acting as a serotonin receptor agonist or modulator.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. Studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. The specific binding affinity and interactions with cancer-related targets are areas requiring further investigation. Preliminary data suggest that this compound could enhance the efficacy of existing anticancer therapies by improving receptor binding affinity and metabolic stability.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their structural features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(5-Chloro-1H-indol-3-YL)-ethylamine hydrochloride | C10H12ClN2 | Contains chlorine instead of fluorine |

| 3-(5,7-Difluoro-1H-indol-3-YL)-propanal | C11H9F2NO | Different functional group (propanal) |

| 5-Fluoroindole | C8H6FN | Simpler structure; lacks ethylamine component |

This comparison highlights the unique features of this compound that may contribute to its enhanced pharmacological properties compared to structurally similar compounds.

Study on Anticancer Activity

A study investigating the anticancer properties of various indole derivatives found that compounds with similar structural motifs demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds ranged from sub-micromolar to low micromolar concentrations, indicating a strong potential for therapeutic application .

Antidepressant Activity Assessment

In another study focusing on the antidepressant effects of indole derivatives, researchers noted that certain compounds exhibited significant activity in animal models of depression. The findings suggested that these compounds could modulate neurotransmitter levels effectively, leading to improved mood outcomes.

科学研究应用

Organic Chemistry

The compound is utilized in the synthesis of near-infrared (NIR) fluorophores. The synthesis process involves creating a fused scaffold through a two-step method, yielding compounds that emit light in the 710–750 nm range. This property is valuable for applications in fluorescence imaging and bioassays.

Proteomics

In proteomics research, 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride serves as a tool for studying protein interactions and enzyme activities. Its role as a potential agonist of GPRC5A (G protein-coupled receptor family C group 5 member A) suggests that it may influence cellular processes such as proliferation and survival.

Neurotoxicity Research

The compound's structural similarity to tryptamine indicates potential interactions with serotonin receptors, which are critical in neurobiology. Research is ongoing to elucidate its effects on serotonin signaling pathways and its implications for neurotoxicology.

Target Interaction

As an agonist for GPRC5A, this compound facilitates β-arrestin recruitment, influencing various signaling pathways that regulate cell behavior. This mechanism underlines its potential therapeutic applications in diseases where GPRC5A is implicated.

The presence of fluorine atoms enhances the compound's metabolic stability and bioactivity, making it a promising candidate for drug development targeting specific receptors involved in neurotransmission and cellular signaling .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Fluorescence Imaging Studies

Research has demonstrated that derivatives synthesized from this compound can be effectively used in fluorescence imaging techniques due to their NIR emission properties. These studies highlight its utility in biological imaging where deep tissue penetration is required.

Cellular Proliferation Studies

Investigations into its role as a GPRC5A agonist have shown that treatment with this compound can lead to enhanced cell survival rates in specific cancer cell lines. This suggests potential therapeutic applications in oncology.

Neuropharmacological Studies

Ongoing research aims to clarify the interactions between this compound and serotonin receptors, providing insights into its neuropharmacological effects and potential use in treating mood disorders.

属性

IUPAC Name |

2-(5,7-difluoro-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCXIRODMNCMJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595699 |

Source

|

| Record name | 2-(5,7-Difluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159730-14-0 |

Source

|

| Record name | 2-(5,7-Difluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。